(20S)-Protopanaxatriol

Glucocorticoid Receptor Transactivation SEGRA

Procure (20S)-Protopanaxatriol (PPT) specifically for its differentiated pharmacological profile: rapid clearance (CL=4.27 L/h/kg) vs. (20S)-PPD, and dissociative GR agonist behavior—lacking transactivation while retaining NF-κB suppression. Its EC50 of 482 nM at ERβ in HUVECs makes it a precise tool for endothelial calcium flux studies. Do not substitute with 20(R)-PPT or (20S)-PPD; only the (20S) configuration at C-20 with the C-6 hydroxyl ensures target receptor modulation fidelity in SAR and SEGRA discovery programs.

Molecular Formula C30H52O4
Molecular Weight 476.7 g/mol
CAS No. 34080-08-5
Cat. No. B1250135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(20S)-Protopanaxatriol
CAS34080-08-5
Synonymsprotopanaxatriol
protopanaxatriol, (3beta,6alpha,12beta,20R)-isome
Molecular FormulaC30H52O4
Molecular Weight476.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C
InChIInChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30-/m0/s1
InChIKeySHCBCKBYTHZQGZ-CJPZEJHVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (20S)-Protopanaxatriol (CAS 34080-08-5) vs. Analogs


(20S)-Protopanaxatriol (PPT) is the primary aglycone metabolite of protopanaxatriol-type ginsenosides, including Rg1, Re, and Rg2 [1]. It is a dammarane-type tetracyclic triterpenoid that functions as a functional ligand for both the glucocorticoid receptor (GR) and estrogen receptor (ER), distinguishing it from many other ginsenoside metabolites . Its specific stereochemistry at the C-20 position (S) is critical for its selective receptor modulation profile [2].

Why (20S)-Protopanaxatriol Cannot Be Substituted with Other Ginsenoside Aglycones


Procurement based solely on compound class (e.g., ginsenoside metabolites) is high-risk for scientific consistency. (20S)-Protopanaxatriol exhibits profound functional differences from its closest structural analog, (20S)-Protopanaxadiol (PPD), due to the presence of an additional hydroxyl group at the C-6 position [1]. This single structural modification alters receptor binding, pharmacokinetics, and metabolic stability. For instance, PPT is cleared from the body 5.3 times faster than PPD [2], and it shows a starkly different profile of GR transactivation, acting more as a 'dissociated' agonist [3]. Furthermore, stereochemistry is paramount; the 20(R) epimer of PPT displays different bioactivity and cytotoxicity [4]. Therefore, substituting PPT with PPD or its 20(R) isomer will not yield comparable experimental outcomes.

Quantitative Differentiation of (20S)-Protopanaxatriol: A Comparative Evidence Guide


GR Transactivation: (20S)-PPT Exhibits Dissociated Agonism Unlike Dexamethasone and PPD

In a comparative luciferase reporter gene assay, (20S)-PPT did not induce transactivation of GR, a key difference from the potent agonist Dexamethasone. Furthermore, while both PPD and PPT can suppress NF-κB activity (transrepression), PPT was qualitatively reported to be 'more effective' at inducing GR nuclear translocation without transactivation [1]. This dissociated profile is a primary differentiator for applications seeking to minimize glucocorticoid side effects.

Glucocorticoid Receptor Transactivation SEGRA

Pharmacokinetic Clearance: (20S)-PPT is Cleared 5.3x Faster than (20S)-PPD in Rats

A direct pharmacokinetic comparison in rats revealed a stark difference in systemic elimination. After intravenous administration, (20S)-PPT was rapidly cleared with a CL of 4.27 L/h/kg, compared to 0.98 L/h/kg for (20S)-PPD. This translates to a 5.3-fold faster elimination rate for PPT [1]. This differential clearance rate is a critical factor in experimental design, particularly for in vivo studies.

Pharmacokinetics Clearance Bioavailability

Oral Bioavailability: (20S)-PPT Exhibits 13x Lower Oral Bioavailability than (20S)-PPD

The oral bioavailability of (20S)-PPT is substantially lower than that of its PPD analog. In a rat model, the absolute oral bioavailability of PPT was estimated at 3.69%, in stark contrast to 48.12% for PPD [1]. This 13-fold difference is attributed in part to PPT's instability in gastric conditions, where it degrades by 40% after 4 hours at pH 1.2 and 37°C [1].

Pharmacokinetics Bioavailability ADME

Gastric Stability: (20S)-PPT Degrades 40% in 4 Hours Under Simulated Gastric Conditions

(20S)-PPT demonstrates significant instability in acidic environments. In vitro stability testing showed 40% degradation of PPT after a 4-hour incubation at 37°C in both pH 1.2 buffer and simulated rat stomach contents [1]. This is a key differentiating factor from more acid-stable compounds and must be accounted for in oral formulation or in vitro assays involving low pH.

Chemical Stability Formulation Pre-formulation

Stereospecific Activity: 20(S)-PPT Exhibits Superior GR Dissociation vs. 20(R)-PPT

The stereochemistry at the C-20 position is a critical determinant of biological activity. A comparative study of the 20(S) and 20(R) epimers of PPT found that 20(S)-PPT exhibits a more favorable profile for dissociating transrepression from transactivation of the glucocorticoid receptor (GR). The study concluded that 20(S)-PPT is a more effective 'phytocorticoid' candidate due to its enhanced ability to separate these functions [1].

Stereochemistry Structure-Activity Relationship Glucocorticoid Receptor

Endothelial Cell Activation: (20S)-PPT Induces [Ca2+]i Increase with EC50 of 482 nM

(20S)-Protopanaxatriol acts on human umbilical vein endothelial cells (HUVECs) to increase intracellular calcium ([Ca2+]i) with a defined EC50 of 482 nM . This quantitative value provides a benchmark for cellular activity. While not a direct comparator to another compound, it establishes a specific potency threshold for this functional assay, which can be used to compare batch-to-batch consistency or assess activity of novel analogs.

Endothelial Function Calcium Signaling EC50

Targeted Applications for (20S)-Protopanaxatriol Based on Evidence


Investigating Dissociated Glucocorticoid Receptor (GR) Agonism

Based on evidence that (20S)-PPT does not induce GR transactivation while effectively promoting nuclear translocation and suppressing NF-κB [1], this compound is ideally suited for research into selective glucocorticoid receptor agonists (SEGRAs). It serves as a lead compound or pharmacological tool for studying anti-inflammatory pathways with a potentially reduced side-effect profile compared to classical glucocorticoids like dexamethasone.

In Vitro Studies of Endothelial Cell Function via GR/ER Pathways

(20S)-PPT is a functional ligand for both GR and ERβ in human umbilical vein endothelial cells (HUVECs), with a defined EC50 of 482 nM for inducing [Ca2+]i increase . This makes it a well-characterized tool for in vitro research on endothelial cell signaling, calcium flux, and the crosstalk between glucocorticoid and estrogen receptor pathways in the vascular endothelium.

In Vivo Efficacy Studies with Optimized Parenteral Administration

Given its low oral bioavailability (3.69%) and rapid clearance (CL=4.27 L/h/kg) [2], (20S)-PPT is best suited for in vivo studies utilizing parenteral routes of administration, such as intravenous or intraperitoneal injection. Researchers should design their dosing regimens to account for its short half-life and use appropriate formulation strategies to mitigate its instability in acidic environments [2].

Structure-Activity Relationship (SAR) Studies on Triterpenoid Aglycones

The stark contrast in pharmacokinetic and receptor binding profiles between (20S)-PPT and its close analogs (20S)-PPD and 20(R)-PPT [REFS-1, REFS-3] positions (20S)-PPT as a critical tool for SAR studies. Investigations focusing on the impact of C-6 hydroxylation and C-20 stereochemistry on ADME properties and selective receptor modulation will find (20S)-PPT to be an essential reference compound.

Quote Request

Request a Quote for (20S)-Protopanaxatriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.